4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with the molecular formula C24H22N4O2S. This compound is part of the triazole family, known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 3-(benzyloxy)-4-methoxybenzaldehyde with 5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, and implementing purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- 4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the benzyloxy and methoxy groups can enhance its interaction with biological targets and improve its solubility and stability .
Properties
CAS No. |
478255-86-6 |
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Molecular Formula |
C24H22N4O2S |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
4-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C24H22N4O2S/c1-17-7-6-10-20(13-17)23-26-27-24(31)28(23)25-15-19-11-12-21(29-2)22(14-19)30-16-18-8-4-3-5-9-18/h3-15H,16H2,1-2H3,(H,27,31)/b25-15+ |
InChI Key |
NLZJLZCLMHGDIX-MFKUBSTISA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)OC)OCC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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